3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-17(22)14-8-7-12(11-15(14)18(20)23)19-16(21)9-10-26(24,25)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZLIWDPFXWGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Methyl-1,3-Dioxoisoindol-5-yl Amine
The 2-methyl-1,3-dioxoisoindol-5-yl amine serves as the nucleophilic partner in amide bond formation. A widely adopted method involves cyclization of 5-nitrophthalic anhydride with methylamine, followed by nitro group reduction. Key steps include:
Synthesis of 3-(Benzenesulfonyl)Propanoyl Chloride
The sulfonamide-propanoyl intermediate is synthesized via:
- Sulfonylation : Reacting propane-1,3-diol with benzenesulfonyl chloride (1:1.2 molar ratio) in dichloromethane (DCM) at 0°C, using triethylamine as a base, yields 3-(benzenesulfonyl)propan-1-ol (85% yield).
- Oxidation : Treating the alcohol with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C generates 3-(benzenesulfonyl)propanoic acid (91% purity).
- Chlorination : Thionyl chloride (2 eq) converts the acid to the corresponding acyl chloride under reflux (76% yield).
Amide Bond Formation Strategies
Direct Coupling via Carbodiimide Reagents
The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Reaction Conditions : Combine 3-(benzenesulfonyl)propanoyl chloride (1.1 eq) with 2-methyl-1,3-dioxoisoindol-5-yl amine (1 eq) in DCM. Add EDC (1.5 eq) and HOBt (1 eq) at 0°C, then warm to 25°C for 12 hours.
- Yield : 68–72% after silica gel chromatography.
- Challenges : Competing hydrolysis of the acyl chloride necessitates anhydrous conditions.
Schotten-Baumann Reaction
Aqueous-phase coupling improves scalability:
- Procedure : Dissolve the amine in 10% NaOH, then add 3-(benzenesulfonyl)propanoyl chloride (1.05 eq) dropwise at 5°C. Stir vigorously for 2 hours.
- Yield : 81% after recrystallization from ethyl acetate/methanol (3:1).
- Advantages : Avoids expensive coupling agents; suitable for industrial production.
Alternative Routes via Intermediate Functionalization
Sulfonamide Preformation
Pre-forming the sulfonamide before amide coupling enhances regioselectivity:
Solid-Phase Synthesis
Immobilizing the dioxoisoindole on Wang resin enables iterative purification:
- Resin Loading : Attach Fmoc-protected 2-methyl-1,3-dioxoisoindol-5-yl amine to Wang resin via ester linkage (92% efficiency).
- Sulfonylation : Treat with 3-(benzenesulfonyl)propanoic acid/PyBOP (4 eq) in DMF for 6 hours.
- Cleavage : Use TFA/water (95:5) to release the product (66% overall yield).
Catalytic and Enantioselective Approaches
Palladium-Catalyzed Coupling
Introducing the sulfonamide via Pd-mediated cross-coupling:
Enzymatic Aminolysis
Lipase-catalyzed dynamic kinetic resolution achieves enantiopure products:
- Enzyme : Candida antarctica lipase B (CAL-B) in MTBE at 30°C.
- Substrates : Racemic 3-(benzenesulfonyl)propanoic acid and dioxoisoindole amine.
- Outcome : 94% ee for (R)-isomer; 51% conversion.
Optimization and Troubleshooting
Solvent and Temperature Effects
Impurity Profiling
Common byproducts and mitigation strategies:
| Byproduct | Source | Removal Method |
|---|---|---|
| Bis-sulfonamide | Excess sulfonyl chloride | Column chromatography |
| Hydrolyzed acyl chloride | Moisture exposure | Molecular sieves (4Å) |
| Oxo-dioxoisoindole | Over-oxidation during cyclization | Sodium dithionite wash |
Scale-Up and Industrial Feasibility
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxoisoindolyl moiety may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide
- 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-6-yl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is unique due to the specific position of the dioxoisoindolyl group, which can influence its reactivity and binding properties. This positional difference can result in distinct biological activities and chemical behaviors compared to its analogs.
Biological Activity
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 358.37 g/mol. The structure features a benzenesulfonyl group attached to a propanamide moiety and a dioxoisoindole derivative.
Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance, compounds with dioxoisoindole structures have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 10 | Inhibition of PI3K/Akt pathway |
| Study B | HeLa | 15 | Induction of apoptosis via caspase activation |
| Study C | A549 | 12 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Effect Observed | Mechanism |
|---|---|---|---|
| Study D | LPS-stimulated macrophages | Decreased IL-6 levels | NF-kB inhibition |
| Study E | Carrageenan-induced paw edema | Reduced swelling | COX inhibition |
Antimicrobial Activity
The antimicrobial potential of this compound class has been investigated, showing effectiveness against various bacterial strains. The sulfonamide group is known for its role in enhancing antimicrobial activity.
Table 3: Summary of Antimicrobial Studies
| Study Reference | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Study F | E. coli | 32 µg/mL | Bacteriostatic |
| Study G | S. aureus | 16 µg/mL | Bactericidal |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines in vitro. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value comparable to established chemotherapeutics.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C → RT, 12h | 65–75 | ≥95% |
| Amidation | EDC, DMAP, DCM, 24h, RT | 50–60 | ≥90% |
Basic: How is the compound characterized structurally, and what analytical methods are recommended?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify sulfonyl, amide, and isoindole moieties (e.g., sulfonyl protons at δ 7.5–8.0 ppm; isoindole carbonyls at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 413.12) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks .
Advanced: How can researchers optimize low yields in the amidation step?
Low yields often arise from incomplete activation of the carboxylic acid or side reactions. Methodological improvements include:
- Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Solvent Selection : Replace DCM with THF or DMF to improve solubility of intermediates.
- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) to terminate reactions at peak conversion .
Advanced: What biological targets are implicated, and how are mechanistic studies designed?
The compound’s sulfonamide and isoindole groups suggest potential enzyme inhibition (e.g., Factor Xa or cyclooxygenase). Experimental approaches include:
- Enzyme Assays : Kinetic studies using fluorogenic substrates to measure IC values .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., FXa PDB: 2W26) .
- Cell-Based Models : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with dose-response curves .
Advanced: How should stability studies be conducted under varying pH and temperature?
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar sulfonamides) .
Q. Table 2: Stability Data (Representative)
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2, 24h | 15 | Hydrolyzed sulfonamide |
| pH 12, 24h | 30 | Desulfonylated product |
Advanced: How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay variability or impurities. Mitigation strategies:
- Orthogonal Assays : Validate results using both enzymatic (e.g., chromogenic) and cellular (e.g., Western blot) methods .
- Batch Analysis : Compare bioactivity across synthesized batches; impurities >2% can skew IC values .
- Structural Analogs : Test derivatives to isolate pharmacophore contributions (e.g., replacing the isoindole with phthalimide) .
Advanced: What computational methods predict metabolic pathways or toxicity?
- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : LC-MS/MS with in vitro microsomal incubation (e.g., human liver microsomes) detects primary oxidation metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
